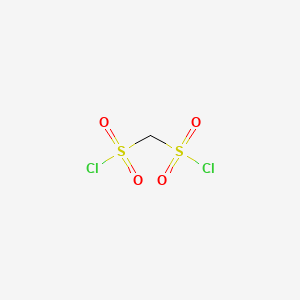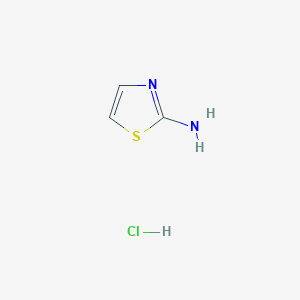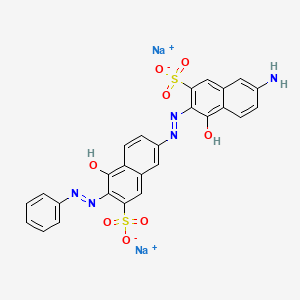![molecular formula C9H10F3NO B1265909 2-氨基-1-[3-(三氟甲基)苯基]乙醇 CAS No. 21172-28-1](/img/structure/B1265909.png)
2-氨基-1-[3-(三氟甲基)苯基]乙醇
描述
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学和药物开发
该化合物属于一类称为三氟甲基苯的有机化合物,这类化合物经常被用于探索其药理学潜力 . 三氟甲基的存在会显著影响药物的生物活性,使该化合物成为药物合成和设计的宝贵候选者。
神经递质研究
2-氨基-1-[3-(三氟甲基)苯基]乙醇的结构表明其在中枢神经系统中具有潜在的活性。 它可用于研究神经递质通路和受体,尤其是在了解苯乙醇胺N-甲基转移酶在人类中的作用方面 .
有机合成和催化
作为一种含三氟甲基的化合物,它可用于有机合成,有助于开发新的合成路线和催化工艺。 其独特的化学性质有助于创造具有潜在应用的新型有机化合物,这些应用涉及各个行业 .
农业化学
含三氟甲基的化合物已被用于农用化学品的开发。 可以研究该化合物用于创建新型杀虫剂或植物生长调节剂的潜力,从而促进更有效和可持续的农业实践 .
机器学习模型开发
与该化合物相关的數據,包括其相互作用和药理动力学,可用于构建、训练和验证预测性机器学习模型。 这些模型随后可应用于药物发现和开发,提高识别新的治疗候选者的效率 .
作用机制
Target of Action
The primary target of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” is the Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline .
Mode of Action
The compound interacts with its target, Phenylethanolamine N-methyltransferase, and facilitates the conversion of noradrenaline to adrenaline . This interaction and the resulting change play a significant role in the regulation of physiological responses.
Result of Action
The molecular and cellular effects of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol” are primarily related to its role in the conversion of noradrenaline to adrenaline . This conversion is crucial for the regulation of various physiological processes, including the fight-or-flight response.
Action Environment
Like other organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and presence of other chemicals .
安全和危害
生化分析
Biochemical Properties
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as phenylethanolamine N-methyltransferase, which is involved in the conversion of noradrenaline to adrenaline . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active site of the enzyme. Additionally, 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol has been shown to interact with other biomolecules, including proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the phosphorylation of proteins . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s trifluoromethyl group plays a crucial role in its binding affinity, as it can form strong hydrogen bonds with the target biomolecule. Additionally, 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within the cell, impacting cellular function and energy production.
Transport and Distribution
The transport and distribution of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol is critical for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
属性
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRWAPWPGAJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943504 | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21172-28-1 | |
| Record name | α-(Aminomethyl)-3-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21172-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-aminomethyl-m-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021172281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















